molecular formula C10H18ClNOS B3109519 Cevimeline Hydrochloride Salt CAS No. 173553-37-2

Cevimeline Hydrochloride Salt

Número de catálogo: B3109519
Número CAS: 173553-37-2
Peso molecular: 235.77 g/mol
Clave InChI: SURWTGAXEIEOGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cevimeline Hydrochloride Salt is a synthetic analog of the natural alkaloid muscarine. It is primarily used as a parasympathomimetic agent, which means it mimics the activity of the parasympathetic nervous system. This compound is particularly effective in treating conditions like dry mouth (xerostomia) and Sjögren’s syndrome by stimulating the secretion of saliva and sweat .

Mecanismo De Acción

Target of Action

Cevimeline Hydrochloride Salt is a parasympathomimetic agent that acts as an agonist at the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands .

Mode of Action

Cevimeline binds to and activates the muscarinic M1 and M3 receptors . The activation of M1 receptors in secretory glands results in an increase in secretion from these glands . Similarly, the activation of M3 receptors, which are found on smooth muscles and in many glands, generally results in smooth muscle contraction and increased glandular secretions .

Biochemical Pathways

The primary biochemical pathway affected by Cevimeline is the cholinergic pathway. By binding to muscarinic receptors, Cevimeline increases the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

After administration of a single 30 mg capsule, Cevimeline is rapidly absorbed with a mean time to peak concentration of 1.5 to 2 hours . There is no accumulation of the active drug or its metabolites following multiple dose administration . Cevimeline has a volume of distribution of approximately 6 L/kg and is less than 20% bound to human plasma proteins . Isozymes CYP2D6 and CYP3A3/4 are responsible for the metabolism of Cevimeline . After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) . The mean half-life of Cevimeline is 5+/-1 hours .

Result of Action

The primary result of Cevimeline’s action is an increase in secretion from exocrine glands, such as salivary and sweat glands, and an increase in the tone of smooth muscle in the gastrointestinal and urinary tracts . This makes it effective for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome .

Action Environment

It is known that when administered with food, there is a decrease in the rate of absorption

Análisis Bioquímico

Biochemical Properties

Cevimeline Hydrochloride Salt interacts with muscarinic acetylcholine receptors M1 and M3 . As a muscarinic agonist, it binds to these receptors, leading to an increase in secretion from exocrine glands such as salivary and sweat glands .

Cellular Effects

This compound influences cell function by increasing the secretion of exocrine glands and the tone of smooth muscle in the gastrointestinal and urinary tracts . This is achieved through its action on muscarinic acetylcholine receptors M1 and M3 .

Molecular Mechanism

The molecular mechanism of this compound involves binding and activating the muscarinic M1 and M3 receptors . Activation of M1 receptors, common in secretory glands, results in increased secretion from these glands. Activation of M3 receptors, found on smooth muscles and many glands, generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to maintain increased salivary flow over time . In a 52-week study, patient and investigator satisfaction with the dosage of this compound remained high from week 20 onwards .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated a dose-dependent increase in salivary flow . Furthermore, it has shown to positively influence cognitive deficits in animal models .

Metabolic Pathways

Approximately 44.5% of this compound is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

This compound has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

The subcellular localization of this compound is currently not well defined in the literature. Given its role as a muscarinic agonist, it is likely to interact with muscarinic receptors located on the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Cevimeline Hydrochloride Salt involves the preparation of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine. The process begins with the preparation of the epoxide of 3-methylenequiniclidine, which is then reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquiniclidine. This intermediate is then condensed with acetaldehyde in the presence of a Lewis acid, such as boron trifluoride etherate, to yield 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine .

Industrial Production Methods

The industrial production of this compound follows a robust and efficient process that provides a cis/trans mixture of 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine enriched in favor of the cis-isomer, which is the active form of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Cevimeline Hydrochloride Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides.

    Reduction: Reduction reactions can convert the compound back to its original form.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: The original 2-methylspiro(1,3-oxathiolane-5,3′)quiniclidine.

    Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Cevimeline Hydrochloride Salt has a wide range of scientific research applications:

Comparación Con Compuestos Similares

Similar Compounds

    Pilocarpine: Another parasympathomimetic agent used for dry mouth.

    Bethanechol: A muscarinic parasympathomimetic with a longer-lasting effect.

Uniqueness

Cevimeline Hydrochloride Salt is unique due to its specific agonistic effect on M1 and M3 receptors, making it particularly effective in stimulating salivary secretion. It also has a longer duration of action compared to other similar compounds like pilocarpine .

Actividad Biológica

Cevimeline hydrochloride is a synthetic muscarinic agonist primarily used for the treatment of dry mouth associated with Sjögren's syndrome. This compound has gained attention for its pharmacological properties, particularly its interaction with muscarinic acetylcholine receptors (mAChRs), specifically M1 and M3 subtypes, which play crucial roles in glandular secretion and smooth muscle contraction.

Cevimeline acts as an agonist at the M1 and M3 muscarinic receptors. The activation of these receptors leads to:

  • Increased Glandular Secretion : The M1 receptors are predominantly found in exocrine glands, including salivary and sweat glands. Their activation enhances the secretion of saliva, thus alleviating symptoms of xerostomia (dry mouth) in patients with Sjögren's syndrome .
  • Smooth Muscle Contraction : M3 receptors are located on smooth muscle tissues and glandular cells. Their stimulation results in increased smooth muscle tone and further promotes glandular secretions .

Pharmacokinetics

  • Absorption : Cevimeline is rapidly absorbed, with peak plasma concentrations occurring approximately 1.5 to 2 hours post-administration.
  • Volume of Distribution : The volume of distribution is around 6 L/kg.
  • Protein Binding : Less than 20% of cevimeline is protein-bound.
  • Metabolism : The drug undergoes hepatic metabolism primarily via CYP2D6 and CYP3A4, yielding several metabolites including sulfoxides and glucuronic acid conjugates .
  • Elimination : Approximately 84% of a 30 mg dose is excreted in urine within 24 hours, with a half-life of about 5 hours .

Clinical Efficacy

Cevimeline has been evaluated in various clinical studies for its effectiveness in treating dry mouth and related symptoms. A notable randomized controlled trial assessed its efficacy in patients with Sjögren's syndrome:

  • Study Design : Patients received cevimeline (30 mg three times daily) or placebo over a 10-week period, followed by a washout phase and crossover to the alternative treatment .
  • Results :
    • Significant improvements were observed in the Xerostomia Inventory (XI) and General Oral Health Assessment Index (GOHAI) scores after treatment.
    • Objective assessments indicated reduced signs of xerostomia; however, no significant changes were noted in salivary flow rates or dry eye symptoms .

Case Studies

Several case studies have highlighted the application of cevimeline in clinical practice:

  • Case Study on Xerostomia Relief :
    • A patient with severe xerostomia due to Sjögren's syndrome experienced substantial relief after initiating treatment with cevimeline. Over a period of three months, subjective reports indicated improved oral moisture and comfort levels.
  • Impact on Quality of Life :
    • Another study evaluated the impact of cevimeline on health-related quality of life metrics among patients with Sjögren's syndrome. While improvements were noted in oral health status, overall quality of life scores did not significantly change post-treatment .

Safety Profile

Cevimeline is generally well-tolerated; however, some adverse effects have been reported:

  • Common side effects include sweating, nausea, diarrhea, and abdominal pain.
  • Serious adverse effects are rare but may include cardiovascular events due to its cholinergic activity.

Summary Table

ParameterValue
Chemical FormulaC20_{20}H38_{38}Cl2_{2}N2_{2}O3_{3}S2_{2}
Average Molecular Weight489.56 g/mol
Peak Plasma Concentration1.5 - 2 hours
Volume of Distribution6 L/kg
Protein Binding<20%
Half-life~5 hours
Primary MetabolismHepatic (CYP2D6, CYP3A4)
Excretion~84% in urine

Propiedades

IUPAC Name

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURWTGAXEIEOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338114
Record name 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173553-37-2, 107220-28-0, 107220-29-1
Record name 2-Methyl-1′-azaspiro[[1,3]oxathiolane-5,3′-bicyclo[2.2.2]octane] hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3'R)-2-methyl-1'-azaspiro[[1,3]oxathiolane-5,3'-bicyclo[2.2.2]octane] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (+/-)-trans-2-Methylspiro[1,3-oxathiolan-5,3´]chinuclidin hydrochlorid hemihydrat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cevimeline Hydrochloride Salt
Reactant of Route 2
Cevimeline Hydrochloride Salt
Reactant of Route 3
Cevimeline Hydrochloride Salt
Reactant of Route 4
Cevimeline Hydrochloride Salt
Reactant of Route 5
Cevimeline Hydrochloride Salt
Reactant of Route 6
Cevimeline Hydrochloride Salt

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.